molecular formula C19H18O7 B11484422 4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one

4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one

Cat. No.: B11484422
M. Wt: 358.3 g/mol
InChI Key: UHGADBFWGGROAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a 1,3-dioxol-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to cyclization under acidic conditions to yield the desired dioxol-2-one ring structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one involves its interaction with various molecular targets. The compound’s methoxy groups and dioxol-2-one ring structure allow it to participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one is unique due to its specific dioxol-2-one ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

4,5-bis(3,4-dimethoxyphenyl)-1,3-dioxol-2-one

InChI

InChI=1S/C19H18O7/c1-21-13-7-5-11(9-15(13)23-3)17-18(26-19(20)25-17)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3

InChI Key

UHGADBFWGGROAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC(=O)O2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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